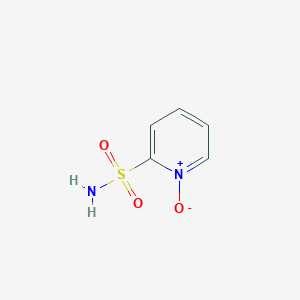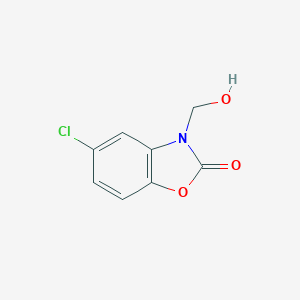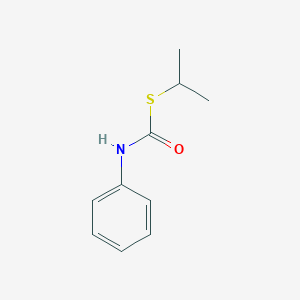
Carbamothioic acid, phenyl-, S-(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioic acid, phenyl-, S-(1-methylethyl) ester, also known as isopropylphenylthiocarbamate (IPTC), is a widely used herbicide. It is a member of the thiocarbamate family of herbicides and is commonly used to control weeds in crops such as corn, soybeans, and cotton. IPTC is an effective herbicide due to its ability to inhibit the enzyme acetyl-CoA carboxylase (ACC) in plants, which is necessary for fatty acid synthesis.
Mechanism of Action
IPTC inhibits the enzyme ACC in plants, which is necessary for fatty acid synthesis. This inhibition leads to a decrease in the production of lipids, which are essential for cell growth and division. As a result, the plant is unable to grow and eventually dies.
Biochemical and Physiological Effects:
IPTC has been found to have minimal toxicity in mammals. However, it can cause skin and eye irritation upon contact. IPTC has also been found to have some effect on the metabolism of animals, including rats and chickens. In rats, IPTC has been found to increase the activity of liver enzymes involved in drug metabolism. In chickens, IPTC has been found to decrease the absorption of nutrients from the diet.
Advantages and Limitations for Lab Experiments
IPTC is a useful tool in plant physiology research due to its ability to inhibit ACC. However, it is important to note that IPTC is not selective and can inhibit ACC in all plants, including those that are not weeds. This can make it difficult to study the specific effects of ACC inhibition on a particular plant species. In addition, the use of IPTC in lab experiments can be expensive, as it is a commercially available herbicide.
Future Directions
There are several areas of future research for IPTC. One area is the development of more selective ACC inhibitors that can target specific plant species. Another area of research is the use of IPTC in combination with other herbicides to increase its effectiveness. Additionally, the potential use of IPTC in controlling invasive plant species and its effects on non-target organisms should be further explored.
Synthesis Methods
IPTC can be synthesized by the reaction of isopropylamine with carbon disulfide, followed by the reaction of the resulting isopropylammonium dithiocarbamate with phenyl chloroformate. The final product is obtained by esterification of the intermediate with isopropyl alcohol.
Scientific Research Applications
IPTC has been extensively studied for its herbicidal activity. It has been found to be effective against a wide range of weeds, including grasses and broadleaf weeds. IPTC has also been studied for its potential use in controlling invasive plant species. In addition, IPTC has been used as a tool in plant physiology research to study the role of ACC in fatty acid synthesis.
properties
CAS RN |
10129-28-9 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
S-propan-2-yl N-phenylcarbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-8(2)13-10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |
InChI Key |
FIFBHCAODLQDTA-UHFFFAOYSA-N |
SMILES |
CC(C)SC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C)SC(=O)NC1=CC=CC=C1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



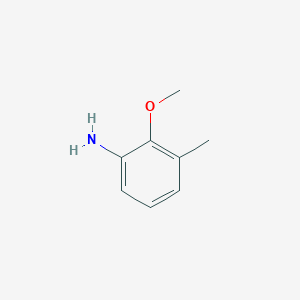
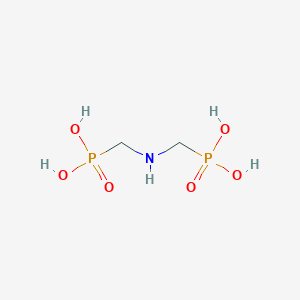
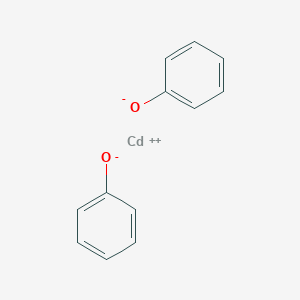
![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)
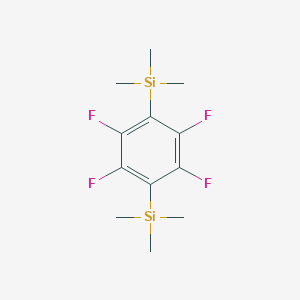
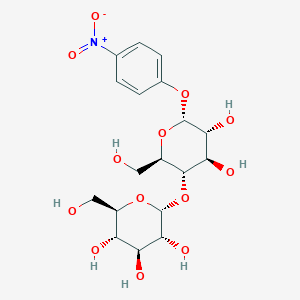
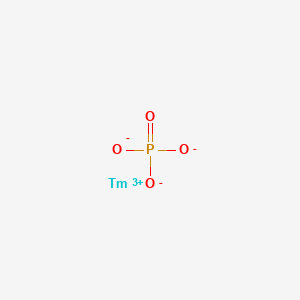


![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)

